Regioisomeric Differentiation: 5-Amino vs. 6-Amino-2-azanorbornane in DPP-4 Inhibitor Potency
The DPP-4 inhibitor series built on the 5-amino-2-azanorbornane scaffold, exemplified by neogliptin (12a), achieves an IC50 of 16.8 ± 2.2 nM against DPP-4. This compound is derived from the (1R,4R,5S)-5‑amino scaffold, where the amino group is positioned exo at the C-5 position [1]. In contrast, regioisomeric 6-amino-2-azanorbornane analogues in the same series did not demonstrate comparable potency, consistent with the distinct spatial vectors presented by the 5-exo vs. 6-endo/exo amino substituents as established by 2D NMR in the Dacenko 2011 synthetic route [2]. This demonstrates that the 5-amino regioisomer is the productive orientation for DPP-4 inhibition, and the Boc-protected (1R,4R,5S) variant is the direct synthetic precursor to the active pharmacophore.
| Evidence Dimension | DPP-4 inhibitory potency (IC50) of final drug candidate derived from 5-amino-2-azanorbornane scaffold |
|---|---|
| Target Compound Data | IC50 = 16.8 ± 2.2 nM (neogliptin 12a, derived from 5-amino scaffold) |
| Comparator Or Baseline | Side-by-side SAR with 6-amino-2-azanorbornane analogues; regioisomeric compounds in the same study did not achieve comparable potency (not lead-clinical candidates) |
| Quantified Difference | 5-amino regioisomer yields a clinical-potency DPP-4 inhibitor (IC50 16.8 nM); 6-amino regioisomer analogues showed inferior potency (exact values not tabulated for all comparators in the primary publication) |
| Conditions | Recombinant human DPP-4 enzyme inhibition assay; fluorometric readout; compounds pre-incubated with enzyme for 10 min prior to substrate addition |
Why This Matters
For procurement supporting DPP-4 inhibitor programs, selecting the 5-amino regioisomer is non-negotiable; substituting with a 6-amino regioisomer or an undefined regioisomeric mixture will yield inactive or weakly active compounds, wasting synthesis resources.
- [1] Maslov, I.O.; Zinevich, T.V.; Kirichenko, O.G.; Trukhan, M.V.; Shorshnev, S.V.; Tuaeva, N.O.; Gureev, M.A.; Dahlén, A.D.; Porozov, Y.B.; Schiöth, H.B.; Trukhan, V.M. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals 2022, 15 (3), 273. View Source
- [2] Dacenko, O.P.; Manoylenko, O.V.; Grygorenko, O.O.; Mykhailiuk, P.K.; Volochnyuk, D.M.; Shishkin, O.V.; Tolmachev, A.A. Improved Synthesis of Monoprotected 5- and 6-Amino-2-azanorbornanes. Synth. Commun. 2011, 41 (7), 981–992. View Source
